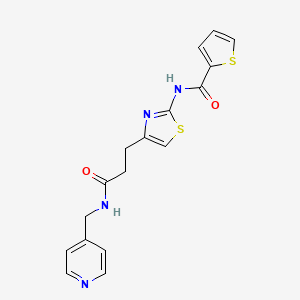

![molecular formula C21H19ClN2O5S2 B2934028 Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate CAS No. 941979-23-3](/img/structure/B2934028.png)

Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

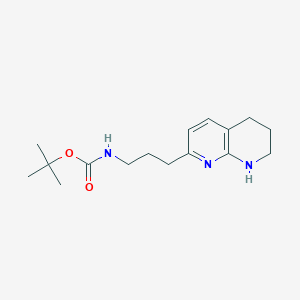

“Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate” is a complex organic compound that contains several functional groups, including a thiophene ring, a sulfamoyl group, and a carboxylate ester . Thiophene derivatives are known to exhibit a variety of properties and applications, including in the field of medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These reactions involve various substrates and reagents, and the choice of method would depend on the specific structure of the desired thiophene derivative .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a sulfamoyl group and a carboxylate ester, which would contribute to its reactivity and properties .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including oxidation, amination, halogenation, and various types of C-C bond formations . The specific reactions that this compound would undergo would depend on the conditions and the presence of other reagents .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Thiophene derivatives, including compounds structurally related to Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate, have been extensively studied for their unique chemical properties. For instance, research into reactions with methyl 3-hydroxythiophene-2-carboxylate has led to the development of new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the versatility of thiophene derivatives in synthesizing complex chemical structures (Corral & Lissavetzky, 1984).

Genotoxic and Carcinogenic Potentials

A study assessing the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, a category that includes compounds similar to the one , utilized in vitro and in silico methodologies. This research provides valuable insights into the safety profiles of these compounds, which are crucial for their application in pharmaceuticals and agrochemicals (Lepailleur et al., 2014).

Applications in Dyeing and Textile Industry

Thiophene derivatives have been synthesized for use as disperse dyes in dyeing polyester fibers. These compounds exhibit excellent fastness properties and provide a range of colors, demonstrating the chemical's utility in textile applications. The study on novel heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers reveals their potential in industrial dyeing processes (Iyun et al., 2015).

Anticonvulsant Properties

Research on the crystal structures of anticonvulsant enaminones, including derivatives of thiophene, sheds light on their potential medicinal applications. These studies contribute to understanding how structural variations in thiophene derivatives can influence their bioactivity and potential use in treating convulsive disorders (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Activity

A series of Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been synthesized and evaluated for antimicrobial activity. These compounds, including variations of the core chemical structure , exhibit significant antimicrobial properties, indicating their potential in developing new antimicrobial agents (Arora et al., 2013).

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological activity. Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . The specific mechanism of action would depend on the target of the compound and its interaction with biological molecules .

Safety and Hazards

Propriétés

IUPAC Name |

methyl 3-[(4-chlorophenyl)-[2-(2-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S2/c1-14-5-3-4-6-17(14)23-19(25)13-24(16-9-7-15(22)8-10-16)31(27,28)18-11-12-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJQUUFNNHSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)

![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2933959.png)

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

![2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide](/img/structure/B2933961.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933964.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2933966.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)